molecular formula C11H10N2O2S B1416373 2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid CAS No. 94946-27-7

2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Cat. No.: B1416373
CAS No.: 94946-27-7
M. Wt: 234.28 g/mol
InChI Key: YIIGEFKVQRDEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a compound that features a phenyl group attached to an imidazole ring, which is further connected to an acetic acid moiety via a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The phenyl group can be introduced via nucleophilic aromatic substitution reactions, while the sulfanyl group is typically added through thiolation reactions using reagents like thiourea or thiols .

Industrial Production Methods

Industrial production of 2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl and sulfanyl groups can further modulate the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid is unique due to the combination of the imidazole ring with a phenyl group and a sulfanyl-acetic acid moiety.

Properties

CAS No.

94946-27-7

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C11H10N2O2S/c14-10(15)7-16-11-12-6-9(13-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)

InChI Key

YIIGEFKVQRDEMU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)O

Origin of Product

United States

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